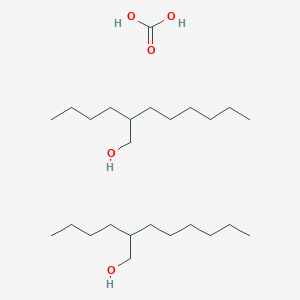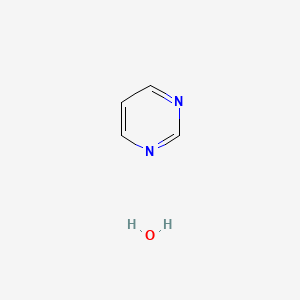
Pyrimidine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine hydrate is a hydrated form of pyrimidine, a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂·H₂O. Pyrimidine is a fundamental structure in many biological molecules, including nucleic acids. The hydrate form is significant in various chemical and biological processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrimidine hydrate can be synthesized through several methods. One common approach involves the condensation of amidine-containing substrates with suitable carbonyl compounds. For instance, the reaction of amidine with α, β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under controlled conditions can yield pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These methods may include the use of metal catalysts, ionic liquids, or nanocatalysts to enhance the reaction efficiency and yield. The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrimidine oxides.
Reduction: Reduction reactions can convert this compound to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyrimidine hydrate has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Integral in the study of nucleic acids and their functions.
Medicine: Pyrimidine derivatives are crucial in developing antiviral, anticancer, and antimicrobial drugs.
Industry: Employed in the production of dyes, polymers, and as corrosion inhibitors
Mécanisme D'action
The mechanism of action of pyrimidine hydrate involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways. For instance, pyrimidine derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective in anticancer therapies .
Comparaison Avec Des Composés Similaires
Pyridine: Another nitrogen-containing heterocycle but with a single nitrogen atom.
Purine: Contains a fused ring system with two nitrogen atoms, similar to pyrimidine but with an additional ring.
Pyrazine: Similar to pyrimidine but with nitrogen atoms at positions 1 and 4.
Uniqueness of Pyrimidine Hydrate: this compound is unique due to its specific hydration state, which can influence its reactivity and interactions in biological systems. Unlike pyridine, which is less reactive, this compound’s additional nitrogen atom allows for more diverse chemical reactions. Compared to purine, this compound is simpler and more versatile in synthetic applications .
Propriétés
Numéro CAS |
158868-12-3 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
pyrimidine;hydrate |
InChI |
InChI=1S/C4H4N2.H2O/c1-2-5-4-6-3-1;/h1-4H;1H2 |
Clé InChI |
LSYJHRREPKXURZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
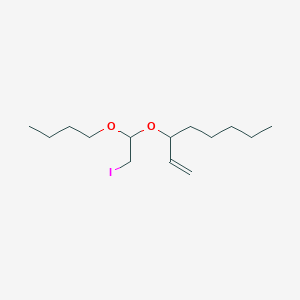
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
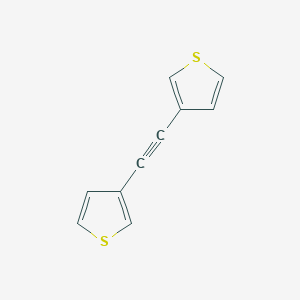
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
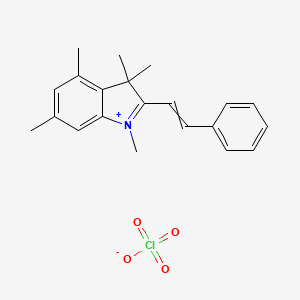
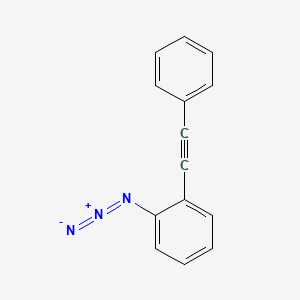
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
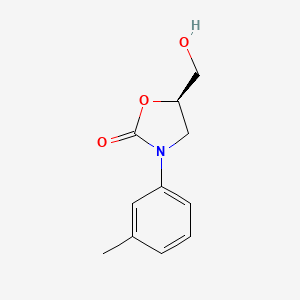
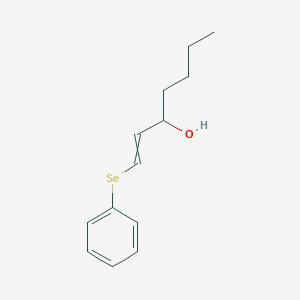
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
